Cas no 89029-13-0 (Benzonitrile, 3,4-dihydroxy-5-methoxy-)

Benzonitrile, 3,4-dihydroxy-5-methoxy- Chemical and Physical Properties
Names and Identifiers
-
- Benzonitrile, 3,4-dihydroxy-5-methoxy-
- 3,4-dihydroxy-5-methoxybenzonitrile
- EN300-6738420
- SCHEMBL12846356
- DTXSID60738276
- Z3485480896
- 89029-13-0
-
- Inchi: InChI=1S/C8H7NO3/c1-12-7-3-5(4-9)2-6(10)8(7)11/h2-3,10-11H,1H3
- InChI Key: YGUCUUAOQVYHLF-UHFFFAOYSA-N
- SMILES: COC1=CC(=CC(=C1O)O)C#N
Computed Properties
- Exact Mass: 165.042593085g/mol
- Monoisotopic Mass: 165.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 198
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.1
- Topological Polar Surface Area: 73.5Ų
Benzonitrile, 3,4-dihydroxy-5-methoxy- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6738420-0.1g |
3,4-dihydroxy-5-methoxybenzonitrile |
89029-13-0 | 95% | 0.1g |
$241.0 | 2023-07-10 | |
Enamine | EN300-6738420-0.5g |
3,4-dihydroxy-5-methoxybenzonitrile |
89029-13-0 | 95% | 0.5g |
$546.0 | 2023-07-10 | |
Enamine | EN300-6738420-0.25g |
3,4-dihydroxy-5-methoxybenzonitrile |
89029-13-0 | 95% | 0.25g |
$347.0 | 2023-07-10 | |
Aaron | AR0044RK-2.5g |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 2.5g |
$1909.00 | 2025-02-14 | |
1PlusChem | 1P0044J8-500mg |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 500mg |
$737.00 | 2024-04-20 | |
1PlusChem | 1P0044J8-10g |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 10g |
$3779.00 | 2024-04-20 | |
1PlusChem | 1P0044J8-250mg |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 250mg |
$491.00 | 2024-04-20 | |
Aaron | AR0044RK-10g |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 10g |
$4160.00 | 2024-07-18 | |
1PlusChem | 1P0044J8-100mg |
Benzonitrile, 3,4-dihydroxy-5-methoxy- |
89029-13-0 | 95% | 100mg |
$350.00 | 2024-04-20 | |
Enamine | EN300-6738420-1.0g |
3,4-dihydroxy-5-methoxybenzonitrile |
89029-13-0 | 95% | 1.0g |
$699.0 | 2023-07-10 |
Benzonitrile, 3,4-dihydroxy-5-methoxy- Related Literature
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Xia Zhao,Bucheng Li,Jinfei Wei New J. Chem., 2021,45, 10409-10417
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Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
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J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276
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Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
Additional information on Benzonitrile, 3,4-dihydroxy-5-methoxy-
Benzonitrile, 3,4-dihydroxy-5-methoxy- (CAS No. 89029-13-0): A Comprehensive Overview
Benzonitrile, 3,4-dihydroxy-5-methoxy- (CAS No. 89029-13-0) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural and functional properties. This compound, characterized by its benzene ring substituted with hydroxyl and methoxy groups, exhibits a range of biological activities that make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical structure of Benzonitrile, 3,4-dihydroxy-5-methoxy- consists of a benzene core with hydroxyl groups at the 3 and 4 positions and a methoxy group at the 5 position. This arrangement imparts distinct electronic and steric properties to the molecule, influencing its reactivity and interaction with biological targets. The presence of multiple polar functional groups makes it a versatile building block for the development of more complex chemical entities.
In recent years, Benzonitrile, 3,4-dihydroxy-5-methoxy- has been extensively studied for its potential applications in drug discovery and development. Its structural features suggest that it may serve as a precursor for the synthesis of natural products or synthetic analogs with therapeutic benefits. For instance, compounds derived from this molecule have shown promise in inhibiting certain enzymes and receptors involved in inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory disorders.
One of the most intriguing aspects of Benzonitrile, 3,4-dihydroxy-5-methoxy- is its role in the synthesis of flavonoid-like derivatives. Flavonoids are a class of natural compounds known for their antioxidant and anti-inflammatory properties. The structural motif of Benzonitrile, 3,4-dihydroxy-5-methoxy- closely resembles that of flavonoids, suggesting that it could be used to develop novel flavonoid analogs with enhanced bioactivity. Recent studies have demonstrated that derivatives of this compound exhibit significant antioxidant activity, which could be exploited in the development of anti-aging and neuroprotective agents.
The pharmacological potential of Benzonitrile, 3,4-dihydroxy-5-methoxy- has also been explored in the context of cancer research. Preliminary studies indicate that certain derivatives of this compound can inhibit the growth of cancer cells by interfering with key signaling pathways involved in tumor progression. For example, researchers have found that modifications to the hydroxyl and methoxy groups can enhance the cytotoxic effects against various cancer cell lines while maintaining low toxicity towards normal cells. This selective toxicity makes it an attractive candidate for further development as an anticancer therapeutic.
In addition to its biological activities, Benzonitrile, 3,4-dihydroxy-5-methoxy- has interesting chemical properties that make it useful in synthetic chemistry. Its benzene ring can undergo various reactions such as nucleophilic aromatic substitution and electrophilic aromatic substitution, allowing for the introduction of additional functional groups at specific positions. This flexibility in chemical modification enables chemists to tailor the molecule for specific applications.
The synthesis of Benzonitrile, 3,4-dihydroxy-5-methoxy- typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route involves the condensation of resorcinol (1,2-dihydroxybenzene) with methyl iodide followed by hydrolysis to introduce the methoxy group at the 5 position. Subsequent oxidation and reduction steps can then be employed to achieve the desired hydroxyl substitutions at the 3 and 4 positions.
The purity and quality of Benzonitrile, 3,4-dihydroxy-5-methoxy- are crucial for its applications in pharmaceutical research. High-purity samples are essential for accurate biological testing and for ensuring reproducibility in synthetic protocols. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are commonly used to characterize and purify this compound.
The future prospects for Benzonitrile, 3,4-dihydroxy-5-methoxy- are promising given its diverse biological activities and synthetic utility. Ongoing research aims to explore new derivatives with enhanced efficacy and reduced side effects. Additionally, computational methods such as molecular modeling are being employed to predict the binding interactions between this compound and its target proteins or enzymes.
In conclusion,< strong>Benzonitrile,< strong>3,< strong>4-dihydroxy,< strong>5-methoxy< strong>(CAS No.< strong>89029< strong>-13< strong>-0)< strong>is< strong>a< strong>valuable< strong>synthetic< strong>intermediate< strong>with< strong>a< strong>wide< strong>range< strongofstreamicaleactivities.Becauseofitsuniquestructuralandfunctionalfeatures,thiscompoundhaspotentialapplicationsinpharmaceuticalresearchanddevelopment.ScientificinvestigationiscontinuingtoelucidatethebiologicalfunctionsandsyntheticpossibilitiesofBenzonitrile,,
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